molecular formula C15H20N6O2S B6442174 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2548996-91-2

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6442174
CAS No.: 2548996-91-2
M. Wt: 348.4 g/mol
InChI Key: NKYTZMWMKZQKHQ-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a pyrimidine ring substituted with a methylated pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine cores. The cyclopropanesulfonyl group can be introduced through a sulfonylation reaction, while the pyrazolyl group can be added via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis would likely be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group in the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and pathways.

Medicine

In the medical field, this compound has potential as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its properties can be leveraged to improve the efficiency of industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it might bind to a specific receptor or enzyme, inhibiting its activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Cyclohexanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

  • 4-[4-(Benzylsulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Uniqueness

The uniqueness of 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine lies in its cyclopropanesulfonyl group, which imparts different chemical properties compared to other similar compounds. This can affect its reactivity, stability, and biological activity.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-12-9-18-21(10-12)15-8-14(16-11-17-15)19-4-6-20(7-5-19)24(22,23)13-2-3-13/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYTZMWMKZQKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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